An In-depth Technical Guide to 2-(2-Hydroxyphenyl)acetamide and Its Isomer N-(2-Hydroxyphenyl)acetamide
An In-depth Technical Guide to 2-(2-Hydroxyphenyl)acetamide and Its Isomer N-(2-Hydroxyphenyl)acetamide
Disclaimer: This technical guide addresses the user's query on 2-(2-Hydroxyphenyl)acetamide (CAS 22446-40-8). However, due to the limited availability of detailed experimental data for this specific molecule, this guide also provides an in-depth analysis of its structural isomer, N-(2-hydroxyphenyl)acetamide (CAS 614-80-2), also known as 2-Acetamidophenol. N-(2-hydroxyphenyl)acetamide is a well-characterized compound with significant research into its biological activities. This comparative approach is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals. All information will be clearly attributed to the correct isomer.
Introduction
2-(2-Hydroxyphenyl)acetamide and N-(2-hydroxyphenyl)acetamide are structural isomers with the molecular formula C₈H₉NO₂. While sharing the same chemical makeup, their different structural arrangements result in distinct physical, chemical, and biological properties. This guide provides a detailed overview of their known characteristics, with a particular focus on the more extensively studied N-(2-hydroxyphenyl)acetamide.
Physical and Chemical Properties
The physical and chemical properties of both isomers are summarized below. It is important to note that much of the experimental data is available for N-(2-hydroxyphenyl)acetamide, while the data for 2-(2-Hydroxyphenyl)acetamide is primarily computational.
2-(2-Hydroxyphenyl)acetamide (CAS: 22446-40-8)
| Property | Value | Source |
| IUPAC Name | 2-(2-hydroxyphenyl)acetamide | PubChem |
| Synonyms | 2-Hydroxybenzeneacetamide | PubChem |
| CAS Number | 22446-40-8 | PubChem |
| Molecular Formula | C₈H₉NO₂ | PubChem |
| Molecular Weight | 151.16 g/mol | PubChem |
| Melting Point | 116-117 °C | ECHEMI |
| Boiling Point | No experimental data available | |
| Solubility | Soluble in water and organic solvents. | CymitQuimica[1] |
| pKa (Predicted) | No experimental data available | |
| logP (Computed) | 0.42 | ChemScene[2] |
N-(2-hydroxyphenyl)acetamide (CAS: 614-80-2)
| Property | Value | Source |
| IUPAC Name | N-(2-hydroxyphenyl)acetamide | NIST |
| Synonyms | 2-Acetamidophenol, o-Acetamidophenol | NIST |
| CAS Number | 614-80-2 | NIST |
| Molecular Formula | C₈H₉NO₂ | NIST |
| Molecular Weight | 151.16 g/mol | NIST |
| Melting Point | 205-210 °C | Sigma-Aldrich |
| Boiling Point | No experimental data available | |
| Solubility | Soluble in hot water and ethanol; slightly soluble in cold water. | ChemicalBook |
| pKa (Predicted) | 9.35 ± 0.35 | ChemBK |
| logP (Computed) | 1.06 | FooDB |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of N-(2-hydroxyphenyl)acetamide are provided below. Due to a lack of available literature, similar detailed protocols for 2-(2-Hydroxyphenyl)acetamide could not be provided.
Synthesis of N-(2-hydroxyphenyl)acetamide
A plausible method for the synthesis of N-(2-hydroxyphenyl)acetamide involves the acetylation of 2-aminophenol.
Materials:
-
2-Aminophenol
-
Acetic anhydride
-
Sodium bicarbonate
-
Acetonitrile
-
Water
-
Ice bath
-
Stirring apparatus
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Filtration apparatus
Procedure:
-
Dissolve 2-aminophenol in a mixture of acetonitrile and water.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while stirring.
-
After the addition of acetic anhydride, carefully add sodium bicarbonate to the mixture to neutralize the acetic acid formed during the reaction. Maintain the pH between 5.5 and 6.5.
-
Continue stirring the mixture at room temperature for several hours to ensure the completion of the reaction.
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The resulting precipitate of N-(2-hydroxyphenyl)acetamide is collected by filtration.
-
The crude product can be purified by recrystallization from an aqueous solution or a suitable organic solvent like ethanol.
In Vitro Anti-Inflammatory Assay: Measurement of IL-1β and TNF-α
This protocol outlines the measurement of pro-inflammatory cytokines IL-1β and TNF-α in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[3][4]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
N-(2-hydroxyphenyl)acetamide
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Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
ELISA kits for mouse IL-1β and TNF-α
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of N-(2-hydroxyphenyl)acetamide for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (no LPS) and a positive control group (LPS alone).
-
Incubate the cells for an appropriate period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the levels of IL-1β and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of cytokines based on a standard curve.
Apoptosis Assay: Western Blot Analysis of Bax/Bcl-2 Ratio
This protocol describes the determination of the pro-apoptotic Bax to anti-apoptotic Bcl-2 protein ratio by Western blotting.[2][5][6]
Materials:
-
MCF-7 breast cancer cells
-
N-(2-hydroxyphenyl)acetamide
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture MCF-7 cells and treat them with different concentrations of N-(2-hydroxyphenyl)acetamide for a specified time (e.g., 48 hours).
-
Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and the loading control.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis of the bands and calculate the Bax/Bcl-2 ratio, normalizing to the loading control.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways for 2-(2-Hydroxyphenyl)acetamide are not well-documented, it has been suggested to attenuate the RANK/RANKL signaling pathway, which is crucial in osteoclastogenesis and bone resorption.
In contrast, the mechanisms of action for N-(2-hydroxyphenyl)acetamide are more extensively studied, particularly its anti-inflammatory and pro-apoptotic effects.
Anti-Inflammatory Signaling Pathway of N-(2-hydroxyphenyl)acetamide
N-(2-hydroxyphenyl)acetamide has been shown to exert its anti-inflammatory effects by downregulating the production of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1][7] This is often observed in inflammatory models, such as those induced by lipopolysaccharide (LPS) in macrophages.
Caption: Anti-inflammatory pathway of N-(2-hydroxyphenyl)acetamide.
Apoptosis Induction Pathway of N-(2-hydroxyphenyl)acetamide
N-(2-hydroxyphenyl)acetamide has demonstrated the ability to induce apoptosis in cancer cells, such as the MCF-7 breast cancer cell line.[8] A key mechanism is the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift promotes the mitochondrial pathway of apoptosis.
Caption: Apoptosis induction by N-(2-hydroxyphenyl)acetamide.
Conclusion
This technical guide has provided a comparative overview of 2-(2-Hydroxyphenyl)acetamide and its isomer, N-(2-hydroxyphenyl)acetamide. While both molecules share the same chemical formula, the available scientific literature indicates that N-(2-hydroxyphenyl)acetamide has been more extensively studied, revealing significant anti-inflammatory and pro-apoptotic properties. The provided experimental protocols and signaling pathway diagrams for N-(2-hydroxyphenyl)acetamide offer a solid foundation for researchers and drug development professionals. Further investigation into the specific biological activities and mechanisms of 2-(2-Hydroxyphenyl)acetamide is warranted to fully understand its therapeutic potential and distinguish it from its well-characterized isomer.
References
- 1. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Trichinella spiralis excretory-secretory proteins induced autophagy via activating AMPK/mTOR pathway and protected gut epithelial barrier | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
